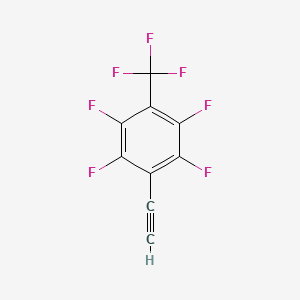
1-Ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C9HF7. This compound is characterized by the presence of an ethynyl group and multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability .
Métodos De Preparación
The synthesis of 1-Ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available precursors such as 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene.
Reaction Conditions: The ethynylation process is carried out using reagents like acetylene gas in the presence of a suitable catalyst, such as palladium or copper, under controlled temperature and pressure conditions.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding carbonyl compounds or reduction reactions to form alkanes.
Coupling Reactions: The ethynyl group allows the compound to participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Aplicaciones Científicas De Investigación
1-Ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene is used in various scientific research fields:
Mecanismo De Acción
The mechanism of action of 1-Ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its ethynyl and fluorine groups. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the reaction conditions and the nature of the target molecules . The compound’s unique electronic properties, imparted by the fluorine atoms, play a crucial role in its reactivity and selectivity in various chemical reactions .
Comparación Con Compuestos Similares
1-Ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene can be compared with other similar fluorinated aromatic compounds:
1-Ethynyl-4-(trifluoromethyl)benzene: This compound lacks the additional fluorine atoms present in this compound, resulting in different reactivity and stability.
4-Ethynyl-α,α,α-trifluorotoluene: Similar to the previous compound, it has fewer fluorine atoms and exhibits different chemical properties.
4-(Trifluoromethyl)phenylacetylene: This compound also has an ethynyl group but differs in the position and number of fluorine atoms, affecting its reactivity and applications.
Propiedades
Número CAS |
61794-56-7 |
|---|---|
Fórmula molecular |
C9HF7 |
Peso molecular |
242.09 g/mol |
Nombre IUPAC |
1-ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9HF7/c1-2-3-5(10)7(12)4(9(14,15)16)8(13)6(3)11/h1H |
Clave InChI |
ZIKCIEVMHMODFF-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


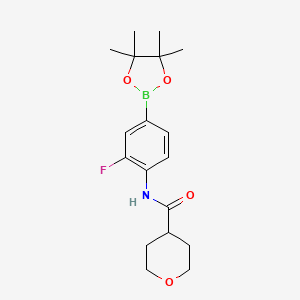
![4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B13923182.png)
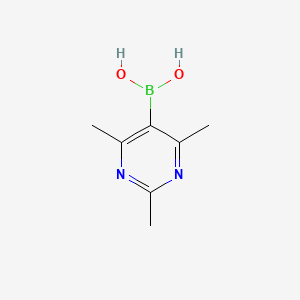
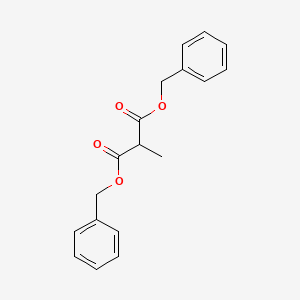
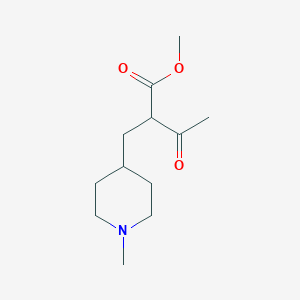
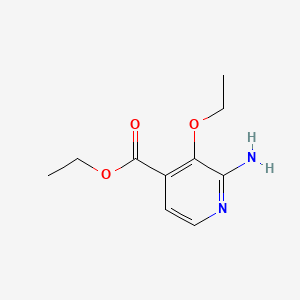
![[4-(2-Trimethylsilyl-ethoxymethoxy)-naphthalen-2-yl]-methanol](/img/structure/B13923220.png)
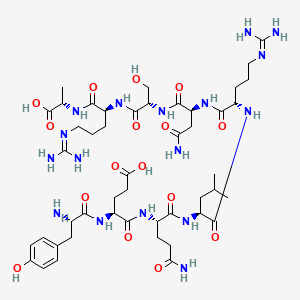
![2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-](/img/structure/B13923253.png)
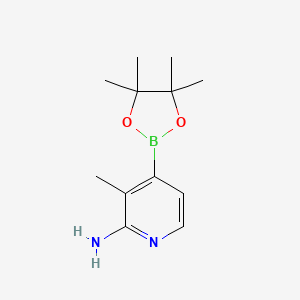
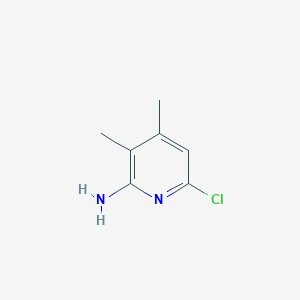
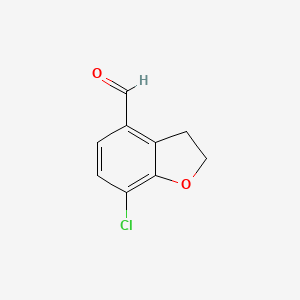
![3-[1-(Trifluoromethyl)vinyl]benzonitrile](/img/structure/B13923289.png)
![2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile](/img/structure/B13923292.png)
